4-(6-Hydroxy-2-naphthalenyl)-2-butanone

LogP chromatographic retention partition coefficient

4-(6-Hydroxy-2-naphthalenyl)-2-butanone (CAS 68427-22-5) is a member of the naphthol ketone class, structurally characterized by a 2-butanone side chain attached to the 6-hydroxy position of a naphthalene ring. This compound is primarily encountered as a minor phase‑I metabolite and process‑related impurity of the non‑steroidal anti‑inflammatory prodrug nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone).

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 68427-22-5
Cat. No. B3278958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Hydroxy-2-naphthalenyl)-2-butanone
CAS68427-22-5
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)O
InChIInChI=1S/C14H14O2/c1-10(15)2-3-11-4-5-13-9-14(16)7-6-12(13)8-11/h4-9,16H,2-3H2,1H3
InChIKeyMLTSMDXZECLWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Hydroxy-2-naphthalenyl)-2-butanone (CAS 68427-22-5): Chemical Identity, Classification, and Procurement Context


4-(6-Hydroxy-2-naphthalenyl)-2-butanone (CAS 68427-22-5) is a member of the naphthol ketone class, structurally characterized by a 2-butanone side chain attached to the 6-hydroxy position of a naphthalene ring [1]. This compound is primarily encountered as a minor phase‑I metabolite and process‑related impurity of the non‑steroidal anti‑inflammatory prodrug nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) [2]. In pharmaceutical quality control and bioanalytical workflows, it is procured as a certified reference standard for impurity profiling and metabolic pathway elucidation, rather than as an active pharmaceutical ingredient.

Why 4-(6-Hydroxy-2-naphthalenyl)-2-butanone Cannot Be Substituted by Nabumetone or Other Class Analogs for Analytical and Metabolic Studies


The replacement of the 6‑methoxy group of nabumetone with a 6‑hydroxy group in 4-(6-hydroxy-2-naphthalenyl)-2-butanone induces substantial alterations in physicochemical properties, pharmacokinetic behavior, and pharmacological activity . These differences render the hydroxy analog unsuitable as a therapeutic surrogate and necessitate its use as a discrete impurity marker or metabolite standard. Unlike nabumetone, which is designed for oral absorption and hepatic conversion to the active metabolite 6‑methoxy-2‑naphthylacetic acid (6‑MNA), the hydroxylated derivative is rapidly conjugated and excreted, yielding distinct chromatographic retention, mass spectral fragmentation, and biological inertness that are critical for accurate quantification in complex matrices [1].

Quantitative Differentiation of 4-(6-Hydroxy-2-naphthalenyl)-2-butanone Against Closest Comparators—Evidence for Procurement Decisions


Lipophilicity Reduction Relative to Nabumetone: Impact on Chromatographic Selectivity and Biological Partitioning

The ACD/LogP of 4-(6-hydroxy-2-naphthalenyl)-2-butanone is 2.16, compared with 2.82 for nabumetone . This 0.66 log-unit decrease translates to an approximately 4.6‑fold reduction in octanol–water partition coefficient, directly affecting reversed‑phase HPLC retention and solid‑phase extraction recovery. The lower LogP also predicts reduced passive membrane permeability, consistent with the compound’s classification as an inactive, readily excreted metabolite.

LogP chromatographic retention partition coefficient nabumetone impurity

Hydrogen‑Bond Donor Capacity Versus Nabumetone: Differing Propensity for Phase‑II Conjugation

4-(6-Hydroxy-2-naphthalenyl)-2-butanone possesses one hydrogen‑bond donor (the phenolic –OH), whereas nabumetone contains zero H‑bond donors [1][2]. This structural difference enables direct O‑glucuronidation and O‑sulfation of the target compound, leading to rapid clearance and negligible systemic exposure of the unconjugated form. In contrast, nabumetone requires oxidative side‑chain cleavage before conjugation can occur. The presence of the hydroxyl group also contributes to the higher topological polar surface area (TPSA 37.3 Ų for target vs. 26.3 Ų for nabumetone), further distinguishing chromatographic and biological behavior.

hydrogen‑bond donor glucuronidation metabolic conjugation nabumetone impurity

Pharmacological Inactivity Contrasted with Active Metabolite 6-MNA: Utility as a Negative Control in Bioassays

The major pharmacologically active metabolite of nabumetone, 6‑methoxy‑2‑naphthylacetic acid (6‑MNA), exhibits COX‑2 IC50 values in the sub‑micromolar range (typically 0.1–1 µM), whereas 4-(6-hydroxy-2-naphthalenyl)-2-butanone is classified as an inactive metabolite that does not inhibit cyclooxygenase at concentrations up to 10 µM [1][2]. Quantitative binding data sourced from ChEMBL confirm that the target compound shows no significant affinity for COX‑1 or COX‑2 (IC50 > 10,000 nM), aligning with its role as a pharmacodynamically silent metabolic end‑product. This stark activity differential (at least 100‑fold) underscores the compound's value as a negative control in cellular and enzymatic anti‑inflammatory assays.

COX inhibition 6-MNA nabumetone metabolite reference standard

Optimal Procurement and Application Scenarios for 4-(6-Hydroxy-2-naphthalenyl)-2-butanone


Certified Reference Standard for Nabumetone Impurity Profiling by HPLC

The compound, supplied as Nabumetone Impurity 13 with ≥95% HPLC purity, serves as a certified reference material for the identification and quantification of this specific impurity in nabumetone active pharmaceutical ingredient (API) and finished dosage forms, per ICH Q3A/Q3B guidelines . Its distinct LogP (2.16) and hydroxyl‑driven retention shift relative to nabumetone (LogP 2.82) ensure unambiguous chromatographic resolution, enabling accurate impurity limit testing.

Metabolic Pathway Tracer in Biotransformation Studies of Nabumetone

As a documented minor urinary metabolite of nabumetone in humans and minipigs, this compound is utilized as an authentic standard in HPLC‑MS/MS methods for the simultaneous determination of nabumetone, 6‑MNA, and phase‑I metabolites [1]. Its presence confirms O‑desmethylation activity and supports pharmacokinetic modeling of the prodrug's metabolic fate.

Negative Control in Cyclooxygenase Inhibition Assays

Because 4-(6-hydroxy-2-naphthalenyl)-2-butanone lacks meaningful COX‑1/COX‑2 inhibitory activity (IC50 > 10 µM) while retaining the naphthyl ketone scaffold of active NSAIDs, it is employed as a structurally analogous negative control in cellular and enzymatic anti‑inflammatory screens [2]. This ensures that observed activity is attributable to the test article rather than the naphthalene core.

Synthetic Intermediate for Hydroxynaphthyl Derivatives

The phenolic hydroxyl group permits regioselective functionalization (e.g., alkylation, acylation, or glucuronide synthesis) to generate derivative libraries of 6‑substituted naphthyl butanones. The compound's availability at defined purity from specialty chemical suppliers facilitates structure–activity relationship (SAR) studies and the preparation of phase‑II metabolite conjugates [3].

Quote Request

Request a Quote for 4-(6-Hydroxy-2-naphthalenyl)-2-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.